molecular formula C7H7BrN2O2 B13676964 Methyl 5-bromo-3-methylpyrazine-2-carboxylate

Methyl 5-bromo-3-methylpyrazine-2-carboxylate

Cat. No.: B13676964
M. Wt: 231.05 g/mol
InChI Key: JITXPUCFFMKBHU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-methylpyrazine-2-carboxylate is a pyrazine derivative featuring a bromine atom at position 5, a methyl group at position 3, and a methyl ester at position 2. Pyrazines are nitrogen-containing heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and ability to undergo diverse functionalization. The bromine atom enhances reactivity for cross-coupling reactions, while the methyl ester group offers versatility in hydrolysis or transesterification pathways.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl 5-bromo-3-methylpyrazine-2-carboxylate

InChI

InChI=1S/C7H7BrN2O2/c1-4-6(7(11)12-2)9-3-5(8)10-4/h3H,1-2H3

InChI Key

JITXPUCFFMKBHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-methylpyrazine-2-carboxylate can be synthesized through several methods. One common method involves the bromination of 3-methylpyrazine-2-carboxylic acid followed by esterification with methanol . The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step involves the use of a dehydrating agent such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-3-methylpyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents (Positions) Key Features
Methyl 5-bromo-3-methylpyrazine-2-carboxylate 5-Br, 3-Me, 2-COOMe Bromine at position 5 enhances electrophilicity; methyl ester at 2 enables derivatization.
Methyl 3-bromo-6-methylpyrazine-2-carboxylate 3-Br, 6-Me, 2-COOMe () Bromine at position 3 alters electronic distribution; used as a pharmaceutical intermediate.
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate 6-Br, 3-OMe, 2-COOMe () Methoxy group at 3 increases polarity; bromine at 6 may influence regioselectivity.
N-(4′-Chloro-2-methylphenyl)pyrazine-2-carboxamide 2-CONHAr, 4'-Cl () Carboxamide group improves hydrogen-bonding potential; chloro substituent modifies lipophilicity.

Key Observations :

  • Bromine Position : Bromine at position 5 (target compound) vs. 3 or 6 (analogs) impacts reactivity in cross-coupling reactions. Electrophilic substitution favors position 5 in pyrazines due to electronic effects .
  • Ester vs. Amide : The methyl ester group (target) is more reactive toward hydrolysis compared to carboxamides (), enabling facile conversion to carboxylic acids .
  • Methyl vs.

Analog Syntheses :

  • describes palladium-catalyzed alkynylation of 3,5-dibromopyrazin-2-amine, highlighting the utility of transition-metal catalysis for functionalization .
  • outlines esterification of pyrazinecarboxylic acids, a likely route for the target compound .

Physicochemical Properties

Though specific data for the target compound is unavailable, inferences can be made:

  • Solubility : The methyl ester and bromine increase lipophilicity compared to carboxamides () or hydroxypyrazines ().
  • Melting Point: Bromine’s atomic weight may elevate the melting point relative to non-halogenated analogs (e.g., reports m.p. 128–129°C for a brominated hydrazine carboxylate) .
  • Stability : The ester group is prone to hydrolysis under basic conditions, whereas carboxamides () are more stable .

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